molecular formula C40H77N17O8 B13918431 Prrvrlk

Prrvrlk

Cat. No.: B13918431
M. Wt: 924.1 g/mol
InChI Key: NNUQRWCIMHYXGY-FLMSMKGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prrvrlk: is a peptide linker used in the construction of fusion proteins. It is a synthetic compound with the chemical formula C40H77N17O8 and a molecular weight of 924.15 g/mol . This compound is primarily utilized in scientific research for its ability to link peptides and proteins, facilitating the study of protein interactions and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prrvrlk is synthesized through custom peptide synthesis methods. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the efficient and precise assembly of the peptide .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Prrvrlk undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered structural and functional properties, which are essential for studying protein interactions and functions .

Scientific Research Applications

Prrvrlk has a wide range of applications in scientific research, including:

Mechanism of Action

Prrvrlk exerts its effects by acting as a flexible linker between peptides and proteins. It facilitates the formation of fusion proteins by covalently linking two or more peptide chains. This linkage allows for the study of protein interactions and functions in a controlled manner. The molecular targets and pathways involved include various cellular proteins and enzymes that interact with the fusion proteins .

Comparison with Similar Compounds

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656
  • Globalagliatin
  • Palmitelaidic Acid
  • AMG-3969
  • RO-28-1675
  • AR453588 hydrochloride
  • PSN-GK1
  • Cadisegliatin
  • IHVR-11029
  • PF-04991532
  • GKA-71
  • AZD1092
  • Glucokinase activator 6
  • Dorzagliatin (Standard)
  • GKA50 quarterhydrate
  • Glucokinase activator 3
  • Nerigliatin
  • PF-04279405
  • Dorzagliatin
  • AM-2394
  • BMS-820132

Uniqueness: Prrvrlk is unique due to its specific sequence and structure, which provide flexibility and stability in the formation of fusion proteins. Unlike other peptide linkers, this compound offers a balance between rigidity and flexibility, making it suitable for a wide range of applications in scientific research .

Properties

Molecular Formula

C40H77N17O8

Molecular Weight

924.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H77N17O8/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51)/t24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

NNUQRWCIMHYXGY-FLMSMKGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1

Origin of Product

United States

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